5-Bromo-2-chlorobenzenesulfonamide
Description
5-Bromo-2-chlorobenzenesulfonamide is a benzenesulfonamide derivative featuring a bromine atom at the 5-position and a chlorine atom at the 2-position of the benzene ring. For instance, 5-Bromo-2-chlorobenzenesulfonyl chloride (CAS 81226-68-8) is a precursor with molecular formula C₆H₃BrCl₂O₂S and molecular weight 289.96 g/mol, suggesting the sulfonamide derivative would have a molecular formula of C₆H₆BrClNO₂S (MW ~280.54 g/mol) after substitution of the sulfonyl chloride group with an amine .
Properties
IUPAC Name |
5-bromo-2-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGORAWLDDZMBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295840 | |
| Record name | 5-Bromo-2-chlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208077-22-8 | |
| Record name | 5-Bromo-2-chlorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-chlorobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 5-Bromo-2-chlorobenzenesulfonamide typically involves several steps. One common method starts with 2-chlorobenzenesulfonamide, which undergoes bromination to introduce the bromine atom at the 5-position . The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. Industrial production methods may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Bromo-2-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-chlorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication. The exact molecular pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural and Functional Insights:
- Lipophilicity Modifiers (Methyl, Methoxy): Methyl () and methoxy () groups improve lipid solubility, which may enhance membrane permeability and oral bioavailability.
- Hydrogen-Bonding Groups (Hydroxymethyl, Hydroxyphenyl): These moieties () can facilitate binding to polar residues in target proteins, improving selectivity or potency.
Biological Activity
5-Bromo-2-chlorobenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial agents.
Antibacterial Activity
Several studies have investigated the antibacterial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains. For instance, a study reported that derivatives of this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
| This compound | Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that while the compound is more effective against certain strains, its activity can vary significantly based on structural modifications.
Antifungal Activity
In addition to antibacterial properties, this compound has also been evaluated for antifungal activity. Research indicates that it can inhibit the growth of various fungal pathogens, making it a candidate for further development in antifungal therapies.
Table 2: Antifungal Activity of this compound
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 16 µg/mL |
| This compound | Aspergillus niger | 32 µg/mL |
The mechanism by which this compound exerts its biological effects largely involves the inhibition of key enzymes and pathways in microbial cells. The sulfonamide moiety is known to interfere with the synthesis of folic acid in bacteria, which is essential for their growth and replication.
Case Study 1: Development of Antimicrobial Agents
In a recent study published in Pharmaceutical Chemistry, researchers synthesized various derivatives of this compound and evaluated their antimicrobial activities. The study highlighted that modifications to the benzene ring significantly influenced the antibacterial efficacy, with some derivatives showing MIC values lower than those of standard antibiotics .
Case Study 2: Potential Therapeutic Applications
Another investigation explored the potential use of this compound in treating infections caused by resistant bacterial strains. The results indicated that certain derivatives could effectively combat multidrug-resistant organisms, suggesting a promising avenue for future research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
